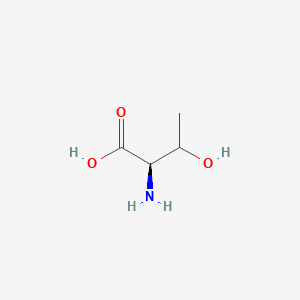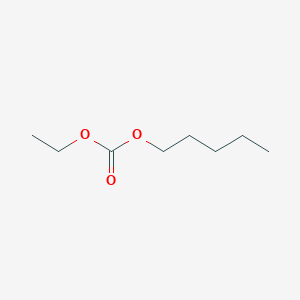
(2R)-2-amino-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the reduction of water under pressure and elevated temperatures by carbon (usually coke), methane, or higher-molecular-weight hydrocarbons .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. For instance, the fermentation of specific yeast strains can yield significant amounts of this compound, which can then be isolated and purified using techniques such as selective adsorption on activated carbon and elution with methanol .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amino acid derivative, it can participate in reactions typical of both amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound plays a role in studying enzyme mechanisms and protein structure due to its unique stereochemistry.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic pathways.
Industry: It is utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals
Wirkmechanismus
The mechanism by which (2R)-2-amino-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-isocitric acid: Another chiral amino acid derivative with similar structural features but different functional groups and applications.
(2R)-2-aminohexadecanoic acid: A long-chain fatty acid with an amino group, differing significantly in its carbon chain length and biological roles.
Uniqueness
(2R)-2-amino-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a butanoic acid backbone. This combination of functional groups and chirality makes it a valuable compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
7013-02-7 |
|---|---|
Molekularformel |
C4H9NO3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
(2R)-2-amino-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m1/s1 |
InChI-Schlüssel |
AYFVYJQAPQTCCC-ZJRLKYRESA-N |
Isomerische SMILES |
CC([C@H](C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)

![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)



![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)



